molecular formula C15H9F3N2OS B5267036 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide

Katalognummer: B5267036
Molekulargewicht: 322.31 g/mol
InChI-Schlüssel: BRPXEEXPXLHPHL-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide, also known as CTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAA belongs to the class of acrylamide derivatives and has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In

Wirkmechanismus

The mechanism of action of 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the inhibition of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. This compound inhibits the activation of these pathways by blocking the phosphorylation of various proteins involved in these pathways. This results in the inhibition of the production of pro-inflammatory cytokines, induction of apoptosis in cancer cells, and inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the replication of the hepatitis B virus by inhibiting the activity of the viral polymerase.

Vorteile Und Einschränkungen Für Laborexperimente

2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a good yield. Additionally, this compound has been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to work with in certain experiments.

Zukünftige Richtungen

There are several future directions for the research on 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide. One direction is to further explore its anti-inflammatory properties and potential therapeutic applications in diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research can be conducted on its anti-tumor properties and potential use in cancer therapy. Another direction is to explore its potential as an anti-viral agent against other viruses such as the hepatitis C virus and HIV. Finally, research can be conducted on improving the solubility of this compound to make it more accessible for lab experiments.

Synthesemethoden

The synthesis of 2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide involves the reaction of 3-bromo-2-thiophenecarboxaldehyde with 3-(trifluoromethyl)aniline to form 3-(3-(trifluoromethyl)phenyl)acrylaldehyde. The resulting product is then reacted with cyanoacetamide to form this compound. The synthesis method has been optimized to yield a high purity product with a good yield.

Wissenschaftliche Forschungsanwendungen

2-cyano-3-(3-thienyl)-N-[3-(trifluoromethyl)phenyl]acrylamide has been extensively studied for its therapeutic potential in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This compound has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells. Additionally, this compound has been shown to possess anti-viral properties by inhibiting the replication of the hepatitis B virus.

Eigenschaften

IUPAC Name

(E)-2-cyano-3-thiophen-3-yl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2OS/c16-15(17,18)12-2-1-3-13(7-12)20-14(21)11(8-19)6-10-4-5-22-9-10/h1-7,9H,(H,20,21)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPXEEXPXLHPHL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CSC=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CSC=C2)/C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.